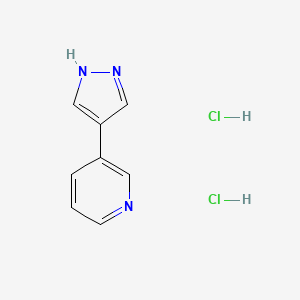

3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Descripción

BenchChem offers high-quality 3-(1H-pyrazol-4-yl)pyridinedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)pyridinedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H9Cl2N3 |

|---|---|

Peso molecular |

218.08 g/mol |

Nombre IUPAC |

3-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H |

Clave InChI |

PBKMSGCFQFQXOF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C2=CNN=C2.Cl.Cl |

Origen del producto |

United States |

Technical Synthesis Guide: 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Executive Summary

Target Compound: 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

CAS (Free Base): 1263204-61-0 (Generic connectivity); Specific salt forms may vary in registration.

Molecular Formula:

This technical guide details the scalable synthesis of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride. The protocol utilizes a robust Suzuki-Miyaura cross-coupling strategy, selected for its high regioselectivity and tolerance of heteroaromatic nitrogen atoms when appropriate protecting groups are employed. The synthesis is designed to minimize catalyst poisoning by the pyrazole motif and ensure high purity through a controlled salt formation step.

Retrosynthetic Analysis & Strategy

The disconnection strategy focuses on the bi-heteroaryl bond. Direct coupling of unprotected pyrazoles is often plagued by catalyst deactivation due to the coordination of the free

Strategic Disconnection

-

Bond Formed: C(sp2)-C(sp2) between Pyridine C3 and Pyrazole C4.

-

Primary Reaction: Pd-catalyzed Suzuki-Miyaura coupling.

-

Partners:

-

Electrophile: 3-Bromopyridine (commercially abundant, stable).

-

Nucleophile: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

-

Protecting Group: tert-Butyloxycarbonyl (Boc) is chosen for its electron-withdrawing nature (facilitating reductive elimination) and facile acidic removal which coincides with salt formation.

Figure 1: Retrosynthetic logic flow from target salt to commercial starting materials.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl 4-(pyridin-3-yl)-1H-pyrazole-1-carboxylate.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Bromopyridine | 1.0 | Electrophile |

| 1-Boc-4-pyrazoleboronic acid pinacol ester | 1.1 | Nucleophile |

| 0.03 | Catalyst | |

| 3.0 | Base | |

| 1,4-Dioxane | 10 Vol | Solvent |

Step-by-Step Methodology

-

Inertion: Charge a 3-neck round-bottom flask with 3-bromopyridine (1.0 eq) and 1-Boc-4-pyrazoleboronic acid pinacol ester (1.1 eq) in 1,4-dioxane (10 mL/g).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst oxidation).

-

Catalyst Addition: Add

(3 mol%) and aqueous -

Reaction: Heat the mixture to 85–90°C under an inert atmosphere. Monitor by HPLC/TLC.

-

Checkpoint: Reaction typically completes within 4–6 hours. Look for the disappearance of 3-bromopyridine.

-

-

Workup:

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 20%

60% EtOAc in Hexanes).-

Target: Pale yellow solid (Boc-protected intermediate).

-

Phase 2: Deprotection & Salt Formation

Objective: Isolation of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride.

Reagents

| Reagent | Role |

| 4M HCl in 1,4-Dioxane | Acid/Salt Former |

| Methanol (MeOH) | Solvent |

| Diethyl Ether ( | Anti-solvent |

Step-by-Step Methodology

-

Dissolution: Dissolve the purified Boc-intermediate from Phase 1 in a minimal amount of MeOH (3 Vol) or DCM (5 Vol).

-

Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq).

-

Observation: Gas evolution (

and Isobutylene) will occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: Monitor by LCMS for the loss of the Boc group (

mass shift) and disappearance of starting material.

-

-

Precipitation:

-

Once deprotection is complete, the product may spontaneously precipitate.

-

If not, add Diethyl Ether (

) dropwise until the solution becomes turbid. Stir for 30 minutes to maximize crystal growth.

-

-

Isolation: Filter the white precipitate under inert atmosphere (hygroscopic solid).

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the purification process to ensure pharmaceutical-grade purity.

Figure 2: Purification workflow ensuring removal of Palladium contaminants and isolation of the salt form.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

-

1H NMR (400 MHz, DMSO-d6):

- 9.1–9.2 (d, 1H, Pyridine-H2)

- 8.7–8.8 (d, 1H, Pyridine-H6)

- 8.6–8.7 (d, 1H, Pyridine-H4)

- 8.3–8.5 (s, 2H, Pyrazole-H3/5)

- 7.9–8.0 (dd, 1H, Pyridine-H5)

-

Broad singlets for NH/HCl protons (

ppm).

-

LC-MS:

-

ESI+ m/z: 146.1

(Free base mass).

-

-

Appearance: Off-white to white hygroscopic solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen in solvent | Degas solvents rigorously (Freeze-Pump-Thaw or Sparging). |

| Pd Black Formation | Catalyst decomposition | Add additional ligand (e.g., dppf) or switch to |

| Protodeboronation | Base too strong / Temp too high | Switch base to |

| Sticky Salt | Hygroscopic nature | Wash salt with anhydrous |

Safety & Handling

-

3-Bromopyridine: Irritant, harmful if swallowed. Handle in a fume hood.

-

Palladium Catalysts: Sensitizers. Avoid dust inhalation.

-

HCl in Dioxane: Corrosive and moisture sensitive. Open carefully.

-

Dihydrochloride Salt: Likely hygroscopic. Store in a desiccator or under inert gas.

References

-

Suzuki-Miyaura Coupling Mechanism & Applications

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of Pyrazolyl-Pyridines (JNK Inhibitors)

-

General Protocol for Heteroaryl Suzuki Coupling

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

- Boc-Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc removal conditions).

-

NOX2 Inhibitor Synthesis (Relevant Scaffold)

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] First synthesized in 1883, its unique structural and electronic properties have enabled the development of a vast library of derivatives.[3][4] These compounds are not mere laboratory curiosities; they form the core of numerous clinically approved drugs and are the subject of intense investigation for future therapeutics.[5] The versatility of the pyrazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][4][6]

This guide offers a comprehensive exploration of the principal biological activities of pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms of action, present detailed protocols for their evaluation, and provide a forward-looking perspective on this remarkable class of compounds.

Chapter 1: Anti-inflammatory Activity — The COX-2 Inhibition Paradigm

Mechanism of Action: Selective Prostaglandin Suppression

Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins.[8] The synthesis of these mediators from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[9]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9] It is the primary source of prostaglandins that mediate pain and swelling.[11]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[7] While this reduces inflammation, the concurrent inhibition of COX-1 leads to common side effects such as gastrointestinal ulcers and renal impairment.[7]

The breakthrough of pyrazole-based drugs, exemplified by Celecoxib (Celebrex) , lies in their selectivity for COX-2.[9] The structure of the COX-2 active site features a hydrophilic side pocket that is absent in COX-1. The polar sulfonamide side chain of celecoxib binds to this specific pocket, allowing it to selectively inhibit COX-2 with a potency 10-20 times greater than for COX-1.[9][12] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile.[9][13]

Visualizing the Pathway: Arachidonic Acid Cascade Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Derivatives.

Experimental Evaluation Protocols

This assay quantitatively determines the inhibitory potency (IC50) of a compound against each COX isoform.

-

Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is prepared as the substrate.

-

Compound Incubation: A range of concentrations of the test pyrazole derivative (and a vehicle control) are pre-incubated with either the COX-1 or COX-2 enzyme for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[1][14]

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

-

Compound Administration: Animals are divided into groups: a control group (receiving vehicle), a standard drug group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are typically administered orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema is calculated as [(Vt - V0) / V0] * 100, where Vt is the paw volume at time 't'. The percentage of inhibition of edema for each treated group is calculated relative to the control group. A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[14]

Data Presentation: Comparative COX-2 Inhibition

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| Celecoxib (Reference) | 0.04[7] | >15 | >375 |

| Indomethacin (Reference) | 0.9 | 0.1 | 0.11 |

| Pyrazole-Thiazole Hybrid | 0.03[7] | 5.2 | 173 |

| 3,5-Diarylpyrazole | 0.01[7] | 3.8 | 380 |

Chapter 2: Anticancer Activity — A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to be functionalized to interact with a wide range of targets crucial for cancer cell survival and proliferation.[5][15] Unlike anti-inflammatory agents that often converge on a single pathway, anticancer pyrazoles exhibit diverse mechanisms of action.

Mechanisms of Action

Many signaling pathways that drive cancer growth are dependent on protein kinases. Pyrazole derivatives have been designed as ATP-competitive inhibitors for several key kinases.[16]

-

Tyrosine Kinase Inhibitors (TKIs): Pyrazoles can effectively target receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5][17] By blocking these receptors, they inhibit downstream signaling pathways (e.g., PI3K/Akt, MAPK) responsible for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that feed tumors).[18] The FDA-approved drug Crizotinib is a pyrazole derivative that potently inhibits the ALK and ROS1 tyrosine kinases in certain types of non-small cell lung cancer.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are enzymes that control the progression of the cell cycle.[16] Overexpression or dysregulation of CDKs is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDKs (e.g., CDK2), leading to cell cycle arrest and preventing cancer cells from dividing.[5][19]

Cancer cells are adept at evading apoptosis. Pyrazole derivatives can re-sensitize them to this process through several mechanisms:[18][20]

-

Modulation of Bcl-2 Family Proteins: They can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX.[5][21] This shift in the BAX/Bcl-2 ratio makes the mitochondrial membrane more permeable, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Activation of Caspases: They can directly or indirectly lead to the activation of executioner caspases, such as caspase-3 and caspase-9, which are the enzymes that dismantle the cell during apoptosis.[5][13]

-

Upregulation of p53: Some derivatives can increase the expression of the tumor suppressor protein p53, a master regulator of apoptosis and cell cycle arrest.[5]

Beyond CDK inhibition, pyrazoles can induce cell cycle arrest at various checkpoints, most commonly the G2/M phase.[5][13] This prevents the cell from entering mitosis, ultimately leading to cell death if the damage or stress cannot be repaired.

Visualizing the Mechanisms

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Experimental Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivative (and a vehicle control). The cells are incubated for a period of 24, 48, or 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is stoichiometric to the amount of DNA in the cell.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which corresponds to their DNA content.

-

Data Analysis: The data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is quantified. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[5]

Data Presentation: Comparative Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |

| Pyrazole Benzothiazole Hybrid | PC3 (Prostate) | 3.17[5] | Axitinib (5.21) |

| Pyrazole Benzothiazole Hybrid | A549 (Lung) | 4.52[5] | Axitinib (7.14) |

| Indole-Pyrazole Derivative 33 | HCT116 (Colon) | <23.7[5] | Doxorubicin (45.3) |

| Indole-Pyrazole Derivative 34 | MCF7 (Breast) | <23.7[5] | Doxorubicin (64.8) |

Chapter 3: Antimicrobial and Anticonvulsant Activities — Expanding the Therapeutic Horizon

Beyond inflammation and cancer, the adaptable pyrazole core has been successfully modified to target pathogens and neurological disorders.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as various fungal species.[1][22][23]

-

Mechanism of Action: The mechanisms are highly varied and depend on the specific substitutions on the pyrazole ring. They can range from inhibiting essential microbial enzymes to disrupting cell wall synthesis or interfering with nucleic acid replication. The exact molecular targets for many antimicrobial pyrazoles are still an active area of research.

-

Structure-Activity Relationship (SAR): Studies have shown that the presence of certain functional groups, such as halogens (e.g., chloro groups) or linking to other heterocyclic rings like thiazole, can significantly enhance antimicrobial potency.[22][24]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Preparation: A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Serial Dilution: The test pyrazole derivative is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.[25]

Anticonvulsant Activity

Several pyrazole and pyrazoline derivatives have shown significant promise in preclinical models of epilepsy.[26][27]

-

Mechanism of Action: The precise mechanisms are not fully elucidated but are thought to involve multiple factors. Some studies suggest that these compounds can reduce neuronal hyperexcitability by modulating ion channels. Additionally, their ability to reduce oxidative stress and inflammation in the central nervous system may contribute to their anticonvulsant effects, as these processes are increasingly implicated in the pathophysiology of epilepsy.[26][27]

This model is widely used to screen for drugs effective against absence seizures (clonic seizures).[28][29]

-

Animal Preparation: Swiss albino mice are used and divided into control, standard (e.g., Valproic acid), and test groups.

-

Compound Administration: The test pyrazole derivative is administered to the animals, typically via intraperitoneal injection.

-

Induction of Seizures: After a 30-60 minute absorption period, a convulsant dose of Pentylenetetrazole (PTZ) is injected subcutaneously.

-

Observation: Each mouse is observed for 30 minutes for the onset and severity of clonic seizures (characterized by rhythmic muscle jerking).

-

Data Analysis: The primary endpoint is the ability of the compound to prevent the onset of clonic seizures or to significantly delay their latency compared to the vehicle-treated control group. The percentage of animals protected from seizures is calculated for each group.[28]

Data Presentation: Representative Antimicrobial and Anticonvulsant Data

Table 3.1: Minimum Inhibitory Concentration (MIC) Data

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | A. niger (µg/mL) |

| Hydrazone 21a | 62.5[25] | 125[25] | 2.9[25] |

| Pyrazole 3 | 0.25[30] | - | - |

| Pyrazole 4 | - | 0.25 (vs S. epidermidis)[30] | - |

| Chloramphenicol (Std.) | >62.5[25] | >125[25] | N/A |

| Clotrimazole (Std.) | N/A | N/A | >7.8[25] |

Table 3.2: Anticonvulsant Activity (sc-PTZ Model)

| Compound | Dose (mg/kg) | Protection (%) |

| Pyrazolyl Semicarbazone 6k | 20.4 (ED50) | 50 |

| Pyrazoline 3d | 100 | High |

| Valproate (Std.) | 150.3 (ED50) | 50 |

Note: Data compiled from different studies[28][31] for illustrative purposes. Direct comparison requires identical experimental conditions.

Chapter 4: Case Study — Rimonabant and Cannabinoid Receptor Modulation

The story of Rimonabant serves as a powerful illustration of the pyrazole scaffold's ability to engage with complex signaling systems like the endocannabinoid system, and also as a crucial lesson in drug development.

A Unique Mechanism of Action

The endocannabinoid system, particularly the Cannabinoid 1 (CB1) receptor, is a key regulator of appetite, energy balance, and reward pathways.[32] Activation of the CB1 receptor, for instance by the body's own endocannabinoids or by THC from cannabis, stimulates hunger.[33]

Rimonabant, a diaryl-substituted pyrazole, was designed as a selective CB1 receptor antagonist or inverse agonist .[33][34][35] By binding to and blocking the CB1 receptor in the brain and peripheral tissues (like fat cells), it effectively turns off this hunger-stimulating signal, leading to reduced food intake and subsequent weight loss.[32][36]

Clinical Efficacy and Eventual Withdrawal

Clinical trials demonstrated that Rimonabant was effective not only for weight loss but also for improving metabolic parameters like lipid profiles and insulin sensitivity.[33] However, after its approval in Europe, post-marketing surveillance revealed a significant and unacceptable risk of serious psychiatric side effects, including severe depression, anxiety, and an increased risk of suicidal thoughts.[33][36]

This adverse effect profile is directly linked to its mechanism. The CB1 receptor is not only involved in appetite but also plays a critical role in mood regulation. Blocking this receptor system globally disrupted these essential neurological functions. This led to the suspension and eventual withdrawal of Rimonabant from the market, underscoring the importance of understanding the full physiological role of a drug target.[33][36]

Visualizing the Workflow: Rimonabant at the Synapse

Caption: Mechanism of Rimonabant as a CB1 Receptor Antagonist.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally proven its value in drug discovery, transitioning from simple analgesics to highly specific, mechanism-based therapeutics. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the design of potent and selective ligands for an ever-expanding list of biological targets.

The future of pyrazole-based drug development is bright and will likely focus on several key areas:

-

Enhanced Selectivity: For targets like kinases, developing derivatives with higher selectivity for specific isoforms or mutant forms prevalent in certain cancers will be crucial to improve efficacy and reduce off-target toxicity.

-

Novel Targets: Exploring the potential of pyrazoles to modulate newer classes of drug targets, such as epigenetic modifiers or protein-protein interactions.

-

Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct but synergistic pathways (e.g., dual COX-2/LOX inhibitors for inflammation or dual VEGFR/EGFR inhibitors for cancer) to overcome drug resistance and enhance therapeutic outcomes.[7]

-

Computational Synergy: Integrating computational methods like molecular docking, QSAR, and artificial intelligence with traditional synthesis to accelerate the discovery and optimization of new lead compounds.[2][37]

As our understanding of disease biology deepens, the versatile and adaptable pyrazole ring will undoubtedly remain a central and indispensable tool in the arsenal of medicinal chemists, continuing to provide novel solutions to pressing therapeutic challenges.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Google AI Search Grounding API.

- What is the mechanism of Rimonabant? (2024).

- Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.

- Celecoxib. (n.d.). Wikipedia.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.

- Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.

- Celecoxib. (2024).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Google AI Search Grounding API.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Rimonabant. (2009). Google AI Search Grounding API.

- Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2013). Google AI Search Grounding API.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Google AI Search Grounding API.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). PubMed.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Google AI Search Grounding API.

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed.

- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

- Rimonabant. (n.d.). Wikipedia.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.

- Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. (2024). Medicinal Chemistry.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- A recent update: Antimicrobial agents containing pyrazole nucleus. (2018).

- Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (n.d.).

- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (2025). MDPI.

- Synthesis of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Google AI Search Grounding API.

- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006).

- Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. (2016). Google AI Search Grounding API.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Google AI Search Grounding API.

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... (2025). RSC Advances (RSC Publishing).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. jchr.org [jchr.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. news-medical.net [news-medical.net]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. news-medical.net [news-medical.net]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 20. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones - Arabian Journal of Chemistry [arabjchem.org]

- 29. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benthamdirect.com [benthamdirect.com]

- 32. ahajournals.org [ahajournals.org]

- 33. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 34. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Rimonabant - Wikipedia [en.wikipedia.org]

- 36. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 37. benthamdirect.com [benthamdirect.com]

Advanced Spectroscopic Analysis of Pyrazolylpyridine Scaffolds

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary: The Analytical Imperative

Pyrazolylpyridine (PzPy) compounds represent a privileged scaffold in both medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., OLED emitters, luminescent sensors). Their utility stems from the bidentate coordination capability of the pyridine nitrogen (

However, the spectroscopic characterization of PzPy derivatives is non-trivial due to prototropic tautomerism in the free ligand and subtle electronic redistribution upon metal coordination. This guide provides a rigorous, self-validating framework for the structural and photophysical analysis of these compounds, moving beyond basic characterization to mechanistic insight.

Structural Elucidation: NMR and Tautomerism

The most critical analytical challenge for free pyrazolylpyridine ligands is distinguishing between the possible tautomers (1H- vs. 2H-pyrazole forms). This equilibrium is solvent-dependent and dictates reactivity and binding modes.

2.1. The Tautomeric Equilibrium

In solution, 2-(1H-pyrazol-3-yl)pyridine exists in equilibrium. The position of the proton (N1 vs. N2) dramatically affects the chemical environment of the adjacent carbons.

-

Diagnostic Indicator: The chemical shift of the pyrazole C3 and C5 carbons (relative to the pyridine ring) is the most reliable probe.

-

Solvent Influence: In non-polar solvents (CDCl

), intramolecular hydrogen bonding often stabilizes planar conformations. In polar aprotic solvents (DMSO-

Table 1: Diagnostic NMR Signals for Pyrazolylpyridine Derivatives

Data synthesized from spectroscopic literature [1, 5, 8].

| Nucleus | Feature | Typical Range ( | Diagnostic Value |

| Pyrazole NH | 10.0 – 13.5 (Broad) | Disappears upon D | |

| Pyridine H3 | 7.8 – 8.2 | Sensitive to coplanarity (deshielding due to anisotropy). | |

| Pyrazole C3/C5 | 130 – 160 | ||

| Pyridine N | -60 to -100 (relative to CH | Large coordination shift ( |

Visualization: Tautomer Identification Logic

The following decision tree outlines the logic for assigning tautomers using NMR data.

Figure 1: Logic flow for distinguishing static vs. dynamic tautomerism in pyrazolylpyridine ligands using NMR solvent perturbation.

Electronic Spectroscopy: Photophysics & Coordination

Pyrazolylpyridines are "spectroscopic chameleons." Their absorption and emission properties change drastically upon metal coordination (e.g., with Zn, Ru, Ir, Pt), serving as a primary validation tool for complex formation.

3.1. Absorption Profiles (UV-Vis)

-

Ligand Centered (LC) Bands: The free ligand typically exhibits high-energy

transitions in the UV region (250–320 nm). -

Metal-to-Ligand Charge Transfer (MLCT): Upon coordination to

or-

Self-Validation: The appearance of an MLCT band is a definitive confirmation of metal chelation, distinct from simple salt formation [1, 4].

-

3.2. Protocol: Comparative Quantum Yield Measurement

To quantify the efficiency of these transitions, a relative quantum yield (

Reagents:

-

Reference Standard: Quinine Sulfate (in 0.1 M H

SO -

Solvent: Spectroscopic grade Acetonitrile or Dichloromethane (degassed).

Step-by-Step Methodology:

-

Absorbance Matching: Prepare solutions of the PzPy sample and the Reference Standard such that their absorbance (

) at the excitation wavelength (-

Validation Check:

.

-

-

Emission Scan: Record the integrated fluorescence intensity (

) for both sample and reference using the same slit widths and integration time. -

Calculation: Apply the comparative equation:

Where -

Oxygen Quenching Test: Bubble Argon for 10 minutes and re-measure. A significant increase in intensity indicates triplet-state involvement (phosphorescence), common in heavy-metal PzPy complexes [5].

Vibrational Spectroscopy: The Fingerprint

While NMR provides the skeleton, IR and Raman provide the bond strength data, confirming the oxidation state and coordination geometry.

4.1. Key Vibrational Modes

-

Stretching: Found ~1580–1600 cm

-

Stretching: A sharp band at ~3200–3400 cm

-

Validation: Complete disappearance of this band confirms deprotonation and formation of a distinct anionic pyrazolate complex [3].

-

Integrated Characterization Workflow

This master workflow integrates the techniques above into a linear pipeline for characterizing a novel PzPy derivative or complex.

Figure 2: Integrated spectroscopic workflow for validating Pyrazolylpyridine complexes.

References

-

Titova, E. M., et al. (2023).[1] "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews.

-

Soria, L., et al. (2018).[2] "Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour."[2] Dalton Transactions.[3]

-

Adhikari, S., et al. (2010). "Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles." Asian Journal of Chemistry.

-

Potapov, A. S., et al. (2010). "Synthesis, characterization, and photophysical properties of a thiophene-functionalized bis(pyrazolyl) pyridine (BPP) tricarbonyl rhenium(I) complex." Dalton Transactions.[3]

-

Pfaffenhuemer, P., et al. (2011). "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles.

-

StellarNet Inc. (2017). "Technical Note - Vibrational Spectroscopy: Infrared vs. Raman."

-

IPB.pt. "Advanced NMR techniques for structural characterization of heterocyclic structures."

-

ChemicalBook. "2-(1H-PYRAZOL-3-YL)PYRIDINE Synthesis and NMR Data."

Sources

solubility studies of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

An In-Depth Technical Guide for the Comprehensive Solubility Assessment of 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Foreword: A Strategic Approach to Solubility

In drug development, the journey from a promising new chemical entity (NCE) to a viable therapeutic is paved with critical data. Among the earliest and most consequential of these is solubility. For our subject molecule, 3-(1H-pyrazol-4-yl)pyridine dihydrochloride, a thorough understanding of its solubility profile is not merely an academic exercise; it is the foundation upon which formulation strategy, bioavailability prediction, and ultimately, clinical success are built.

This guide is structured to provide a comprehensive, scientifically rigorous framework for characterizing the solubility of this NCE. As a heterocyclic compound containing both a pyrazole and a pyridine ring, its ionization potential is significant. The dihydrochloride salt form is a deliberate choice to enhance aqueous solubility, but it also introduces a profound pH-dependency that must be meticulously mapped. We will proceed from fundamental principles to complex, physiologically relevant systems, explaining not just the what and how, but the critical why behind each experimental choice. Our objective is to build a self-validating data package that is robust, reliable, and directly applicable to drug development decisions.

Foundational Concepts: Understanding the Molecule and Its Behavior in Solution

Before embarking on experimental work, it is crucial to understand the physicochemical properties of 3-(1H-pyrazol-4-yl)pyridine and the theoretical underpinnings of solubility for a dihydrochloride salt.

Molecular Characteristics

3-(1H-pyrazol-4-yl)pyridine is a small molecule (MW: 145.16 g/mol for the free base) featuring two nitrogen-containing heterocyclic rings.[1] The pyridine nitrogen and the pyrazole nitrogens are basic and can be protonated. In its dihydrochloride form, two equivalents of hydrogen chloride have been added, creating a salt with significantly enhanced aqueous solubility compared to the free base.[2] This structure dictates that the molecule's charge, and therefore its solubility, will be highly dependent on the pH of the surrounding medium. At low pH (e.g., in the stomach), the molecule will be fully protonated and highly soluble. As the pH increases through the gastrointestinal tract, it will deprotonate, likely leading to a sharp decrease in solubility.[3][4]

Thermodynamic vs. Kinetic Solubility: The Gold Standard and the Quick Screen

It is essential to distinguish between two types of solubility measurements that answer different questions.[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the most stable solid form.[7] This is the gold-standard measurement for preformulation, as it defines the stable upper limit of concentration. The classic shake-flask method is used to determine this value.[7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[8][9] While useful for high-throughput screening in early discovery, it often overestimates the true solubility and refers to the amorphous or a less stable solid form.[8] For robust development, thermodynamic solubility is the required parameter.

This guide will focus exclusively on determining thermodynamic solubility, as it provides the definitive data required for formulation and regulatory purposes.

Experimental Design: A Multi-Faceted Approach

A single solubility value in water is insufficient. We must characterize the solubility across a range of physiologically relevant conditions. The following workflow outlines a comprehensive study plan.

Caption: Overall workflow for comprehensive solubility characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Each step has a clear scientific rationale to ensure data integrity.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility and is the cornerstone of any solubility investigation.[7]

Objective: To determine the thermodynamic solubility of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride in various aqueous media.

Materials:

-

3-(1H-pyrazol-4-yl)pyridine dihydrochloride (API)

-

Selected media (e.g., Purified Water, pH buffers, Biorelevant Media)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

Calibrated analytical balance and pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the API to a vial (e.g., 10-20 mg). A visual excess of solid must be present throughout the experiment to ensure saturation.

-

Scientist's Note: "Excess" is critical. If all the solid dissolves, you are only determining that the solubility is greater than the concentration you prepared, not the saturation point.

-

-

Solvent Addition: Add a precise volume of the desired medium (e.g., 2 mL) to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 37°C for physiological relevance). Agitate for 48 hours.

-

Scientist's Note: A 48-hour period is typically sufficient for small molecules to reach equilibrium. To validate this, a pilot study can be run with samples taken at 24, 48, and 72 hours. If the concentration does not increase between 48 and 72 hours, equilibrium has been achieved.[7]

-

-

Phase Separation: After equilibration, allow the vials to stand for at least 30 minutes to let the excess solid settle. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a low-binding syringe filter into an HPLC vial.

-

Scientist's Note: Filtration is a potential source of error due to drug adsorption to the filter membrane. It is good practice to discard the first portion of the filtrate (e.g., 200 µL) to saturate any binding sites on the filter before collecting the sample for analysis.

-

-

Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze by HPLC-UV to determine the concentration.

Protocol: pH-Solubility Profile

This study is crucial for a basic compound like 3-(1H-pyrazol-4-yl)pyridine, as its solubility will change dramatically across the physiological pH range of the GI tract (pH 1.2 to 6.8).[7][10]

Objective: To determine the solubility of the API as a function of pH.

Procedure:

-

Prepare a series of buffers covering the target pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0). Use buffers with appropriate buffering capacity for each pH.

-

Execute the Shake-Flask protocol (Section 3.1) for each prepared pH buffer.

-

Solid Phase Check: After equilibration, recover the remaining solid from a few key pH points (e.g., pH 1.2 and pH 6.8). Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Scientist's Note: This step is a critical self-validation. It confirms whether the solid phase has changed. For a dihydrochloride salt, it is possible that at higher pH values, it converts to the less soluble free base. The pH at which this conversion occurs is known as the pHmax.[11] Any change in the solid form will alter the solubility, and you must know what species you are measuring.

-

-

Plot the resulting solubility (in mg/mL or logS) against the measured final pH of the saturated solution.

Protocol: Solubility in Biorelevant Media

Simple buffers do not fully replicate the conditions in the human gut. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate prediction of in-vivo dissolution and potential food effects.[12][13]

Objective: To determine the API solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

Media Preparation:

-

FaSSIF (Fasted State): Mimics the composition of intestinal fluids on an empty stomach. Typically has a pH of ~6.5 and contains low concentrations of sodium taurocholate (a bile salt) and lecithin (a phospholipid).

-

FeSSIF (Fed State): Mimics intestinal fluids after a meal. It has a lower pH (~5.0) and significantly higher concentrations of bile salts and phospholipids, reflecting the digestive state.

Scientist's Note: Commercially available powders (e.g., SIF Powder) can be used to prepare these media quickly and reproducibly by simply dissolving them in the appropriate buffer.[14] This is highly recommended to ensure consistency between experiments and labs.

Procedure:

-

Prepare FaSSIF and FeSSIF media according to the supplier's instructions.

-

Execute the Shake-Flask protocol (Section 3.1) using FaSSIF and FeSSIF as the media.

-

Analyze the samples by HPLC-UV. The presence of bile salts and lecithin may require adjustments to the sample preparation or HPLC method to avoid interference.

Analytical Methodology: Accurate Quantification

The reliability of any solubility study hinges on the analytical method used to quantify the dissolved API. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[10][15]

Key Method Parameters:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve a sharp peak for the API with no interference from media components.

-

Detection: The UV wavelength should be set to the λmax of the API for maximum sensitivity.

-

Validation: The method must be validated for linearity, accuracy, and precision over the expected concentration range of the solubility samples. A calibration curve must be run with every sample set.

Caption: Analytical workflow for sample quantification.

Data Presentation and Interpretation

Table 1: Representative pH-Solubility Profile Data

| Medium (Buffer System) | Final Measured pH | Solubility (mg/mL) | Solid Form Post-Equilibration |

| 0.1 N HCl | 1.2 | > 200 | Dihydrochloride Salt |

| Phosphate Buffer | 4.5 | 150.5 | Dihydrochloride Salt |

| Phosphate Buffer | 6.0 | 25.3 | Dihydrochloride Salt / Free Base Mix |

| Phosphate Buffer | 6.8 | 2.1 | Free Base |

| Phosphate Buffer | 7.4 | 0.8 | Free Base |

Note: Data are illustrative. As expected for a dihydrochloride salt of a weak base, the solubility is very high at low pH and decreases significantly as the pH rises and the compound converts to its free base form.[11][16]

Table 2: Representative Biorelevant Solubility Data

| Medium | pH | Solubility (mg/mL) | Fold Increase vs. Aqueous Buffer |

| Aqueous Buffer | 6.5 | 3.5 | - |

| FaSSIF | 6.5 | 15.8 | 4.5x |

| Aqueous Buffer | 5.0 | 95.2 | - |

| FeSSIF | 5.0 | 180.1 | 1.9x |

Note: Data are illustrative. The presence of bile salts and lipids in FaSSIF and FeSSIF often enhances the solubility of poorly soluble compounds through micellar solubilization.[12] This data is crucial for building in vitro-in vivo correlations (IVIVCs).

Conclusion and Next Steps

This guide outlines a robust, multi-tiered strategy for the definitive solubility characterization of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride. By systematically evaluating its thermodynamic solubility in water, across the physiological pH range, and in biorelevant media, a comprehensive data package can be generated. This information is fundamental for guiding formulation development, assessing potential food effects, and providing critical parameters for biopharmaceutical classification (BCS). The emphasis on self-validating protocols, such as confirming equilibrium and analyzing the solid-state post-equilibration, ensures the scientific integrity of the results. The data derived from these studies will be a cornerstone for all subsequent development activities for this promising compound.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Brouwers, J., et al. (2009). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

-

Brittain, H.G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

Grokipedia. Pyrazolopyridines. [Link]

-

Interchim. FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). [Link]

-

Dressman, J.B., et al. (2001). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

TAPI. (2018, July 26). Solving solubility issues in modern APIs. [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]

-

Serajuddin, A. T., et al. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

-

Akter, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Mohammed, S.A. (1983). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest. [Link]

-

Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

ResearchGate. SOLUBILITY OF THE DPH SALTS. [Link]

-

Varma, M.V., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

El-Gazzar, A.A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar. [Link]

-

PubChem. 4-(1H-pyrazol-4-yl)pyridine. [Link]

Sources

- 1. 4-(1H-pyrazol-4-yl)pyridine | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS - ProQuest [proquest.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. raytor.com [raytor.com]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. tapi.com [tapi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorelevant.com [biorelevant.com]

- 14. interchim.fr [interchim.fr]

- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 16. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Pyrazole Tautomerism: Interplay of Structure, Environment, and Biological Activity

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] For nitrogen-containing heterocycles like pyrazoles, prototropic tautomerism involving the migration of a proton is a key feature that dictates their physicochemical properties, reactivity, and biological activity.[1][2] This in-depth technical guide provides a comprehensive overview of annular tautomerism in pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will explore the structural and environmental factors that govern this delicate equilibrium, detail the essential experimental and computational protocols for its characterization, and examine the critical consequences of tautomerism in modern drug design, using real-world examples to illustrate its importance.

Chapter 1: The Phenomenon of Annular Tautomerism in Pyrazoles

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2][3] This scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active molecules, noted for their anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The unique arrangement of the two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—imparts a distinct chemical personality, allowing pyrazoles to act as both hydrogen bond donors and acceptors.[4]

The N-H Tautomerism of the Pyrazole Ring: A Dynamic Equilibrium

The core of pyrazole chemistry is its inherent annular prototropic tautomerism.[4] In unsymmetrically substituted pyrazoles (e.g., at the 3- or 5-position), the mobile N-H proton can reside on either nitrogen atom. This results in two distinct tautomeric forms which are constitutional isomers in a rapid, dynamic equilibrium.[1] For instance, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

This is not a trivial distinction. The two tautomers are different molecules with unique electronic distributions, steric profiles, and hydrogen bonding patterns. Consequently, they can exhibit different biological activities, making the position of this equilibrium a critical factor in drug design.[1]

Visualizing Pyrazole Tautomerism

The interconversion between the two tautomers of a 3(5)-substituted pyrazole is a fundamental concept to visualize. The process involves a 1,2-proton shift between the adjacent ring nitrogens.

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Note: The DOT script above is a template. A graphical representation would show the chemical structures of the two tautomers with a double arrow indicating the equilibrium.

Chapter 2: Factors Influencing Tautomeric Equilibrium

The ratio of tautomers is not fixed; it is a delicate balance influenced by both intrinsic (molecular) and extrinsic (environmental) factors.[2][7] Understanding these factors is paramount for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

Intrinsic Factors: The Role of Substituents

The electronic and steric nature of substituents on the pyrazole ring has a profound effect on the equilibrium.

-

Electronic Effects : The stability of a tautomer is heavily influenced by the electronic character of its substituents.

-

Electron-Donating Groups (EDGs) like amino (–NH2) or methyl (–CH3) groups tend to stabilize the tautomer where the substituent is at the C3 position.[7]

-

Electron-Withdrawing Groups (EWGs) such as nitro (–NO2), trifluoromethyl (–CF3), or carboxyl (–COOH) groups generally favor the tautomer where the substituent is at the C5 position.[7]

-

-

Steric Hindrance : Bulky substituents can sterically favor one tautomer over another. Generally, a bulkier group will prefer the C3 position to minimize steric clash with the N-H proton at the adjacent N2 position.[7][8]

-

Intramolecular Hydrogen Bonding : A substituent capable of forming an intramolecular hydrogen bond with a nearby nitrogen atom can significantly stabilize one tautomeric form.

Table 1: Influence of Substituent Type on Tautomeric Preference

| Substituent at C3/C5 | Electronic Nature | Favored Tautomer | Rationale |

| –NH2, –OH, –CH3 | Electron-Donating | 3-Substituted | EDGs stabilize the adjacent pyrrole-like N1-H tautomer.[7] |

| –CF3, –NO2, –CHO | Electron-Withdrawing | 5-Substituted | EWGs favor being adjacent to the more electron-rich N1 atom.[7] |

| –C(CH3)3 | Bulky/Steric | 3-Substituted | Minimizes steric interaction with the N-H proton.[7][8] |

Extrinsic Factors: The Impact of the Environment

The surrounding medium plays a critical role in shifting the tautomeric equilibrium.[9]

-

Solvent Effects : Solvents can stabilize one tautomer over another through various interactions.[9]

-

Polarity : Polar solvents can shift the equilibrium by preferentially solvating the more polar tautomer.[9][10] The difference in dipole moments between the two forms can be a determining factor.

-

Hydrogen Bonding : Protic solvents like water or methanol can form hydrogen bonds with the pyrazole nitrogens, lowering the energy barrier for proton transfer and influencing the equilibrium position.[7] Water, in particular, has been shown to lower the energetic barrier for the proton exchange via a network of hydrogen bonds.[7]

-

-

pH and Protonation State : The pKa of the pyrazole ring is influenced by its tautomeric state. Changes in pH can lead to protonation or deprotonation, which can lock the system into a specific form or alter the equilibrium of the neutral species.[11][12]

-

Temperature : Temperature can affect the position of the equilibrium, with the direction of the shift depending on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers.[1][10]

-

Solid-State Effects : In the solid state, crystal packing forces and intermolecular hydrogen bonding can "lock" the molecule into a single, specific tautomeric form, which may not be the most stable form in solution.[7]

Chapter 3: Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational techniques is essential to unambiguously determine the tautomeric preference of pyrazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and primary tool for studying tautomeric equilibria in solution, as the experiment can be conducted without disturbing the equilibrium itself.[13][14]

-

Principle : If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer. If the interconversion is fast, an averaged spectrum is observed.[15]

-

Key Nuclei :

-

¹H NMR : The chemical shift of the N-H proton and the ring C-H protons can be distinct for each tautomer.

-

¹³C NMR : The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric state.[7]

-

¹⁵N NMR : This is particularly diagnostic due to the large chemical shift range of nitrogen, which makes the N1 and N2 signals highly sensitive to their chemical environment (pyrrole-like vs. pyridine-like).[16]

-

-

Sample Preparation : Prepare a dilute solution (~5-10 mg/mL) of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).[17] Using a range of solvents with different polarities is recommended to assess environmental impact.

-

Data Acquisition : Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate signal integration.

-

Signal Assignment : Identify distinct, non-overlapping signals corresponding to each tautomer. This may require 2D NMR experiments (COSY, HSQC, HMBC) or comparison with computational predictions.[13]

-

Integration and Calculation : Integrate the area of a characteristic peak for each tautomer (e.g., a C-H or a substituent peak). The tautomeric ratio (K_T) is the ratio of the integrals.

-

K_T = [Tautomer A] / [Tautomer B] = Integral_A / Integral_B

-

-

Variable Temperature (VT) NMR : If signals are broad due to intermediate exchange, acquiring spectra at lower temperatures can slow the interconversion, potentially resolving separate signals for each tautomer.[17]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[9]

-

Principle : It precisely locates all atoms (including the N-H proton) in the crystal lattice, providing unambiguous proof of the tautomeric form present in the solid.

-

Application : This method is the "gold standard" for solid-state characterization. However, it's crucial to remember that the solid-state form may not be the predominant tautomer in solution, where most biological processes occur.[7]

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers.[18][19]

-

Principle : DFT methods calculate the electronic structure and Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable and predominant form.[1]

-

Workflow : The process involves geometry optimization of each tautomer, followed by frequency calculations to confirm a true energy minimum and to obtain thermodynamic data. Including a solvent model (e.g., Polarizable Continuum Model, PCM) is critical for simulating solution-phase behavior.[9]

Caption: Workflow for DFT calculation of relative tautomer stability.

Chapter 4: The Consequence of Tautomerism in Drug Design

Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models, patentability issues, and ultimately, failed drug candidates.[2]

Tautomerism and Receptor Binding: The "Bioactive Tautomer"

The two tautomers of a pyrazole drug present different three-dimensional arrangements of hydrogen bond donors and acceptors—the pharmacophore. One tautomer may bind to a biological target with high affinity, while the other is inactive. The observed potency of the compound is therefore dependent on the concentration of this "bioactive tautomer" at the site of action.

Case Study: Celecoxib Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain.[20][21] Its structure features a 1,5-diarylpyrazole core.[22] The specific arrangement of the trifluoromethyl group at C3 and the p-tolyl group at C5 is crucial for its selective binding within the COX-2 active site. The N1 atom of the pyrazole ring is substituted with a p-sulfonamidophenyl group, which effectively "locks" the molecule and prevents annular tautomerism. This ensures that only the desired, active conformation is present, highlighting a key strategy in drug design.

Impact on Physicochemical Properties

Tautomerism directly affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties:

-

pKa : The acidity/basicity of the pyrazole ring differs between tautomers, affecting ionization state and thus solubility and membrane permeability.[11]

-

LogP : The lipophilicity (LogP) can vary between tautomers, influencing how a drug distributes in the body.

-

Solubility : Changes in polarity and hydrogen bonding capacity between tautomers can lead to significant differences in aqueous solubility.

Strategic Tautomer Control: "Tautomer Pinning"

A common strategy in medicinal chemistry is to eliminate the ambiguity of tautomerism by "pinning" or "locking" the molecule into the desired form.[23] This is most often achieved by N-alkylation or N-arylation.

-

N-Alkylation : Introducing an alkyl or aryl group at one of the pyrazole nitrogens prevents proton migration, fixing the molecule as a single isomer.[6][8][23] This provides several advantages:

-

Ensures a single molecular entity for consistent biological activity.

-

Simplifies SAR studies.

-

Improves physicochemical properties.

-

Strengthens intellectual property claims.

-

The regioselectivity of N-alkylation itself can be a challenge, often yielding a mixture of N1 and N2 alkylated products, influenced by sterics, electronics, and reaction conditions.[8][24][25]

Chapter 5: Conclusion and Future Perspectives

The annular tautomerism of pyrazole compounds is a critical, dynamic phenomenon that lies at the intersection of structure, environment, and biological function. For drug development professionals, a deep understanding of this equilibrium is not merely academic but a practical necessity. By leveraging a synergistic approach of high-resolution spectroscopy, robust computational modeling, and strategic synthetic design, researchers can characterize, predict, and control tautomeric populations. This control allows for the optimization of drug-receptor interactions, the fine-tuning of physicochemical properties, and ultimately, the rational design of safer and more efficacious pyrazole-based therapeutics.

References

-

Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Available from: [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. (2022). Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2019). Available from: [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. (2012). Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). Available from: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. (2024). Available from: [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021). Available from: [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials. (2022). Available from: [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. (2025). Available from: [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. (2014). Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. (2022). Available from: [Link]

-

Tautomeric structures of pyrazole (A) and essential reaction sites (B). ResearchGate. Available from: [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry. (2018). Available from: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. (2013). Available from: [Link]

-

Tautomerism Detected by NMR. Encyclopedia. (2020). Available from: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. (2025). Available from: [Link]

-

Pairs of tautomeric pyrazoles. ResearchGate. Available from: [Link]

-

Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society. (2018). Available from: [Link]

-

A Theoretical Study of the Gas Phase (Proton Affinity) and Aqueous (pKa) Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. Available from: [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. (2021). Available from: [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available from: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. (2025). Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. (2022). Available from: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. (2013). Available from: [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. (2016). Available from: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. (2013). Available from: [Link]

-

Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

-

Synthesis and pharmacological activities of celecoxib derivatives. (2023). Available from: [Link]

-

NDA 20-998 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pharmajournal.net [pharmajournal.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benthamscience.com [benthamscience.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cores.research.asu.edu [cores.research.asu.edu]

- 18. mdpi.com [mdpi.com]

- 19. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 20. ClinPGx [clinpgx.org]

- 21. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 22. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]